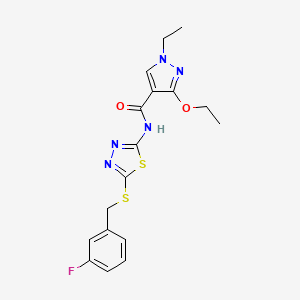

3-ethoxy-1-ethyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Description

This compound features a pyrazole core substituted with an ethoxy group at position 3 and an ethyl group at position 1. The carboxamide linker at position 4 connects to a 1,3,4-thiadiazole ring, which is further functionalized with a 3-fluorobenzylthio group at position 2.

Properties

IUPAC Name |

3-ethoxy-1-ethyl-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN5O2S2/c1-3-23-9-13(15(22-23)25-4-2)14(24)19-16-20-21-17(27-16)26-10-11-6-5-7-12(18)8-11/h5-9H,3-4,10H2,1-2H3,(H,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLMYMCKMPSPPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Ethoxy-1-ethyl-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide (CAS Number: 1170126-49-4) is a novel compound that has attracted attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and potential applications based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is C17H18FN5O2S2, with a molecular weight of 407.5 g/mol. The structure includes a pyrazole ring, thiadiazole moiety, and an ethoxy group, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H18FN5O2S2 |

| Molecular Weight | 407.5 g/mol |

| CAS Number | 1170126-49-4 |

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The process typically includes the formation of the pyrazole ring followed by the introduction of the thiadiazole moiety and subsequent functionalization to yield the final product. Detailed synthetic routes can be found in recent literature focusing on similar pyrazole derivatives .

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrazole and thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains, including Escherichia coli and Bacillus subtilis.

Anti-inflammatory Properties

Research has demonstrated that pyrazole derivatives possess anti-inflammatory activities. For example, several compounds have been reported to inhibit cyclooxygenase (COX) enzymes with IC50 values comparable to established anti-inflammatory drugs like diclofenac . The selectivity of these compounds for COX-2 over COX-1 suggests their potential use in treating inflammatory conditions with fewer gastrointestinal side effects.

Insecticidal and Acaricidal Activity

Acaricidal and insecticidal evaluations have shown promising results for related compounds in agricultural applications. Some derivatives exhibited over 80% acaricidal activity against Tetranychus cinnabarinus, indicating their potential as effective pest control agents .

Case Studies

- Anti-inflammatory Evaluation : A study conducted on a series of pyrazole derivatives demonstrated that certain compounds exhibited significant inhibition of COX enzymes (IC50 values ranging from 0.01 to 5.40 μM), suggesting strong anti-inflammatory potential .

- Insecticidal Activity : In another investigation, a library of thiadiazole-containing pyrazoles was synthesized and tested against common agricultural pests. Compound 8f showed complete insecticidal activity at a concentration of 50 μg/mL against Aphis craccivora, outperforming some commercial insecticides .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

a) Pyrazole vs. Pyrrolidine Core

- 1-(4-Fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (): Replaces the pyrazole core with a pyrrolidine ring. However, the 5-oxo group introduces a hydrogen-bond acceptor, which may compensate in certain targets. The 4-fluorobenzyl group (vs. 3-fluorobenzyl in the target compound) alters steric and electronic effects due to positional isomerism .

b) Thiadiazole vs. Thiadiazine Derivatives

- 3-(4-Methoxy-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid-(5-phenyl-6H-[1,3,4]-thiadiazin-2-yl)-amide ():

Substitutes the thiadiazole ring with a thiadiazine ring, introducing an additional nitrogen atom. This increases basicity and may alter solubility. The phenyl substituent on thiadiazine (vs. fluorobenzylthio in the target) reduces lipophilicity, impacting membrane permeability .

Substituent Variations

a) Thioether Linkages

3-Ethoxy-1-ethyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide ():

Lacks the 3-fluorobenzylthio group, instead featuring a free thiol (-SH) on the thiadiazole. This increases polarity and susceptibility to oxidation, reducing metabolic stability compared to the target compound’s benzylthio group .- 5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile (): Incorporates a thioacetyl bridge between pyrazole and thiadiazole. The acetyl spacer may reduce conformational rigidity, affecting target binding. The cyano group at position 4 enhances electron-withdrawing effects, contrasting with the carboxamide in the target compound .

b) Fluorinated Aromatic Groups

- 1-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (): Replaces the 3-fluorobenzylthio group with a non-fluorinated 4-ethoxyphenyl moiety.

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight | LogP<sup>*</sup> | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Functional Groups |

|---|---|---|---|---|---|

| Target Compound | 463.52 | 3.8 | 1 | 7 | Pyrazole, thiadiazole, fluorobenzyl |

| 1-(4-Fluorobenzyl)-...pyrrolidine-... | 363.37 | 2.1 | 2 | 6 | Pyrrolidone, thiadiazole |

| 3-Ethoxy-1-ethyl-N-(5-mercapto-...) | 314.36 | 1.5 | 2 | 6 | Pyrazole, free thiol |

| 5-Amino-1-{...thio]acetyl}-...carbonitrile | 295.0 | 1.2 | 2 | 6 | Cyano, thioacetyl |

<sup>*</sup>Calculated using fragment-based methods.

Key Observations :

- The target compound’s higher LogP (3.8 vs.

- Fluorine in the benzyl group enhances metabolic stability compared to non-fluorinated analogs (e.g., ) due to resistance to oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.